molecular formula C18H18Cl2N2O2 B8494838 N-[2-(3,5-Dichlorophenoxy)phenyl]piperidine-4-carboxamide CAS No. 919117-87-6

N-[2-(3,5-Dichlorophenoxy)phenyl]piperidine-4-carboxamide

Cat. No. B8494838
CAS RN: 919117-87-6
M. Wt: 365.2 g/mol
InChI Key: MUSZMAOJLVWZSS-UHFFFAOYSA-N
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Description

N-[2-(3,5-Dichlorophenoxy)phenyl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H18Cl2N2O2 and its molecular weight is 365.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[2-(3,5-Dichlorophenoxy)phenyl]piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(3,5-Dichlorophenoxy)phenyl]piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

919117-87-6

Product Name

N-[2-(3,5-Dichlorophenoxy)phenyl]piperidine-4-carboxamide

Molecular Formula

C18H18Cl2N2O2

Molecular Weight

365.2 g/mol

IUPAC Name

N-[2-(3,5-dichlorophenoxy)phenyl]piperidine-4-carboxamide

InChI

InChI=1S/C18H18Cl2N2O2/c19-13-9-14(20)11-15(10-13)24-17-4-2-1-3-16(17)22-18(23)12-5-7-21-8-6-12/h1-4,9-12,21H,5-8H2,(H,22,23)

InChI Key

MUSZMAOJLVWZSS-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C(=O)NC2=CC=CC=C2OC3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-[2-(3,5-Dichloro-phenoxy)-phenylcarbamoyl]-piperidine-1-carboxylic acid tert-butyl ester (HVB01036, HVB01039 HVB01042, 1.09 g, 2.3 mmol) was dissolved in HCl/dioxane (4M, 18 ml), and stirred at room temperature for 1 h. The reaction mixture was evaporated to dryness, diluted with DCM (20 ml) and neutralised with sodium hydroxide (1M). Extracted with DCM, organic layers dried over anhydrous magnesium sulphate, and evaporated in-vacuo, 183 mg, 21%. m.p. 138-139° C., Rf. 0.3 (10% Methanol/DCM), 1HNMR (CDCl3, 270 MHz) δ 1.65 (3H, m, CH2 and NH), 1.86 (2H, m, CH2), 2.36 (1H, m, CH), 2.65 (2H, td, J=2.7, 9.6 Hz, NCH2), 3.16 (2H, m, NCH2), 6.89 (2H, d, J=1.7 Hz, ArHE, ArHG), 6.90 (1H, m, ArHD), 7.06 (1H, td, J=1.5, 7.4 Hz, ArHB), 7.12 (1H, t, J=1.7 Hz, ArHF), 7.18 (1H, td, J=8.2, 1.46 Hz, ArHC), 7.55 (1H, s, NH), 8.43 (1H, dd, J=8.2 Hz, ArHA).
Name
4-[2-(3,5-Dichloro-phenoxy)-phenylcarbamoyl]-piperidine-1-carboxylic acid tert-butyl ester
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

4-[2-(3,5-Dichloro-phenoxy)-phenylcarbamoyl]-piperidine-1-carboxylic acid tert-butyl ester (036 g, 0.77 mmol) was dissolved in DCM (9 ml), and to this was added TFA (4 ml). The reaction was stirred at room temperature for 2 h. This was then poured onto solid K2CO3, and extracted using DCM and water, to afford the desired product as a yellow solid. 0.21 g, (75%), m.p. 138-139° C., Rf. 0.3 (10% Methanol-DCM), 1HNMR (CDCl3, 270 MHz) δ 1.65 (3H, m, CH2 and NH), 1.86 (2H, m, CH2), 2.36 (1H, m, CH), 2.65 (2H, td, J=2.7, 9.6, NCH2), 3.16 (2H, m, NCH2), 6.89 (2H, d, J=1.7, HE, HG), 6.90 (1H, m, HD), 7.06 (1H, td, J=1.5, 7.4, HB), 7.12 (1H, t, J=1.7, HF), 7.18 (1H, td, J=8.2, 1.46, HC), 7.55 (1H, s, NH), 8.43 (1H, dd, J=8.2, HA).
Name
4-[2-(3,5-Dichloro-phenoxy)-phenylcarbamoyl]-piperidine-1-carboxylic acid tert-butyl ester
Quantity
0.77 mmol
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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